methyl (2E)-2-cyano-3-cyclopropylbut-2-enoate
Overview
Description
Methyl (2E)-2-cyano-3-cyclopropylbut-2-enoate is an organic compound characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-3-cyclopropylbut-2-enoate typically involves the reaction of cyclopropylacetylene with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-cyano-3-cyclopropylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl (2E)-2-cyano-3-cyclopropylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2E)-2-cyano-3-cyclopropylbut-2-enoate involves its interaction with various molecular targets, primarily through its ester and cyano functional groups. These groups can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved often include hydrolysis, oxidation, and reduction reactions, which modify the compound’s structure and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-2-cyano-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of a cyclopropyl group.
Ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2E)-2-cyano-3-cyclopropylbut-2-enoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
methyl (E)-2-cyano-3-cyclopropylbut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(7-3-4-7)8(5-10)9(11)12-2/h7H,3-4H2,1-2H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSLBFCBRNSQTL-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)OC)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)OC)/C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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